4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with phenyl and pyridine-piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and automated reaction systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The phenyl and pyridine-piperidine moieties may enhance binding affinity and specificity, leading to more effective interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridine: A simpler analog with a phenyl group attached to a pyridine ring.
Piperidine Derivatives: Compounds containing the piperidine moiety, which are widely used in pharmaceuticals.
Uniqueness
4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of a pyrimidine core with phenyl and pyridine-piperidine substituents. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(19-6-10-23-11-7-19)26-12-8-17(9-13-26)15-28-21-14-20(24-16-25-21)18-4-2-1-3-5-18/h1-7,10-11,14,16-17H,8-9,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOAJJNSFQNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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